molecular formula C13H16O2 B1521699 7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 1094350-55-6

7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No. B1521699
M. Wt: 204.26 g/mol
InChI Key: JVDYCSNYDFPCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves outlining the chemical reactions and processes used to synthesize the compound. It may include retrosynthetic analysis, which is a technique for planning a synthesis by transforming a target molecule into simpler precursor structures .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Obesity Treatment : The synthesis and structure-activity relationship of Lorcaserin, a selective serotonin 5-HT2C receptor agonist, demonstrates the potential of benzazepine derivatives in obesity treatment. Lorcaserin showed potent in vivo activity in reducing rat food intake and weight gain, underlining the relevance of benzazepine and related structures in developing therapeutic agents (Smith et al., 2008).

  • Olfactory Properties : The synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one revealed its intense marine, spicy-vanillic odor. This research highlights the use of benzodioxepin derivatives in fragrance chemistry, providing a basis for the development of novel olfactory compounds (Kraft et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions needed for handling and storage .

properties

IUPAC Name

7-propan-2-yl-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)10-5-6-13-11(8-10)12(14)4-3-7-15-13/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDYCSNYDFPCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 2
7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 4
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7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 5
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7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 6
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7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

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